1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS No.: 2034610-65-4
Cat. No.: VC6650489
Molecular Formula: C16H20ClN3O2S
Molecular Weight: 353.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034610-65-4 |
|---|---|
| Molecular Formula | C16H20ClN3O2S |
| Molecular Weight | 353.87 |
| IUPAC Name | 1-(3-chloro-2-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C16H20ClN3O2S/c1-12-14(17)6-3-7-16(12)23(21,22)20-9-4-5-13(11-20)15-8-10-19(2)18-15/h3,6-8,10,13H,4-5,9,11H2,1-2H3 |
| Standard InChI Key | PODQXWHANYUDGZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Introduction
1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound with a specific molecular structure and potential applications in pharmaceutical or chemical research. The compound's chemical properties and synthesis methods are crucial for understanding its potential uses and interactions.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, similar compounds often involve multi-step reactions involving sulfonylation and alkylation processes. The synthesis typically requires starting materials such as 3-chloro-2-methylbenzenesulfonyl chloride and a piperidine derivative with a pyrazolyl group.
Research Findings
Given the lack of detailed research on this specific compound, it is essential to consider the broader context of similar compounds. For instance, compounds with sulfonyl and pyrazolyl groups are often studied for their biological activities, such as enzyme inhibition or receptor modulation. Further research would be necessary to determine the specific biological or chemical properties of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume